molecular formula C11H14O2 B6202099 methyl 2-ethyl-5-methylbenzoate CAS No. 2121931-16-4

methyl 2-ethyl-5-methylbenzoate

Cat. No.: B6202099
CAS No.: 2121931-16-4
M. Wt: 178.2
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Description

Methyl 2-ethyl-5-methylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₂. Its structure features a benzoate backbone substituted with an ethyl group at the 2-position and a methyl group at the 5-position of the benzene ring (Figure 1). This compound is synthesized via esterification or alkylation reactions, often involving intermediates such as substituted benzoic acids or their derivatives. Key characterization methods include infrared spectroscopy (IR) to identify ester carbonyl (~1700–1750 cm⁻¹) and alkyl C-H stretches (~2850–2960 cm⁻¹), nuclear magnetic resonance (NMR) for substituent position confirmation, and mass spectrometry (MS) for molecular weight validation .

Properties

CAS No.

2121931-16-4

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-5-methylbenzoate can be synthesized through the esterification of 2-ethyl-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Common acid catalysts used in this process include sulfuric acid and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts. These catalysts offer the advantage of being reusable and environmentally friendly, reducing the need for large quantities of liquid acids and minimizing waste production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-ethyl-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-methylbenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in this compound increases hydrophobicity compared to methoxy or hydroxy substituents, influencing solubility and bioavailability .
  • Spectral Differentiation : The absence of polar groups (e.g., -OH, -Cl) in this compound simplifies its NMR and IR spectra compared to analogs like methyl 5-chloro-2-hydroxybenzoate .

Research Findings and Methodological Considerations

  • Similarity Analysis : Computational methods (e.g., Tanimoto coefficient, MACCS fingerprints) classify this compound as structurally dissimilar to polar analogs like methyl 5-chloro-2-hydroxybenzoate (<30% similarity), underscoring divergent applications .
  • Analytical Techniques : Spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) determination in quaternary ammonium compounds, could be adapted to study self-assembly behavior of hydrophobic benzoate esters .

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